![molecular formula C24H30N6O3 B2488400 8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896807-10-6](/img/structure/B2488400.png)
8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that have been studied for their potential biological activities, particularly focusing on their interactions with various receptors and enzymes. Its structure is part of a broader family of imidazo[2,1-f]purine-2,4-dione derivatives, which have been synthesized and evaluated for their biological activities, including receptor affinity and inhibitory potencies for certain enzymes (Zagórska et al., 2016).
Synthesis Analysis
The synthesis of this compound and its derivatives involves several key steps designed to introduce various substituents into the imidazo[2,1-f]purine-2,4-dione scaffold. The structural modifications aim to explore the structure-activity relationships, particularly targeting receptor binding and enzyme inhibition. These synthetic efforts highlight the chemical flexibility and complexity of accessing these molecules (Zagórska et al., 2009).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and molecular modeling, has been conducted to elucidate the three-dimensional conformation of these compounds. Such studies are crucial for understanding the interaction mechanisms with biological targets. The crystal structure analysis provides insight into the molecule's geometry, conformations, and potential intermolecular interactions, which are essential for its biological activity (Prabhakaran et al., 2021).
Chemical Reactions and Properties
This compound's chemical reactions and properties have been explored through various synthetic and analytical techniques. These investigations include studying its reactivity patterns, stability under different conditions, and interactions with other chemical entities. Such properties are vital for understanding its behavior in biological systems and potential applications in chemical synthesis (Šimo et al., 1998).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure have been examined. These properties are crucial for the compound's formulation and delivery in potential therapeutic applications. Understanding the physical characteristics helps in designing more efficient and targeted delivery systems for the compound (Karczmarzyk et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity towards various functional groups, stability under physiological conditions, and the compound's behavior in the presence of biological molecules, have been explored. These studies provide insights into how the compound interacts within biological systems, its potential metabolic pathways, and its mechanism of action at the molecular level (Baraldi et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- A variety of N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated for their potential as 5-HT(1A) receptor ligands. Some of these compounds, including 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione, exhibited anxiolytic-like and antidepressant-like activities in preclinical mouse studies (Zagórska et al., 2009).
Potential Antidepressant Agents
- A series of fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrated potent ligand activity at serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitors. These compounds, particularly 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-imidazo[2,1-f]purine-2,4-dione, showed potential antidepressant and anxiolytic activities in vivo (Zagórska et al., 2016).
Antagonistic Activity on A3 Adenosine Receptors
- Novel imidazo[2,1-f]purine-2,4-dione derivatives exhibited potent and selective antagonistic activity towards A3 adenosine receptors. This research suggests the potential for developing drugs targeting these receptors for therapeutic applications (Baraldi et al., 2008).
Metabolic Stability and Cell Permeability
- Compounds like 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione showed significant metabolic stability and cellular permeability. These properties are crucial for the development of effective psychotropic agents (Zagórska et al., 2018).
Antidepressant-like Activity and Safety Profile
- Novel imidazopurine-2,4-dione derivatives were studied for their antidepressant-like activities and safety profiles. These compounds demonstrated promising potential as antidepressants with distinct pharmacokinetic properties and side effect profiles (Partyka et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3,5-dimethylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c1-15-12-16(2)14-19(13-15)29-17(3)18(4)30-20-21(25-23(29)30)26(5)24(32)28(22(20)31)7-6-27-8-10-33-11-9-27/h12-14H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBXXZTXWAQVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2488325.png)
![6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2488326.png)
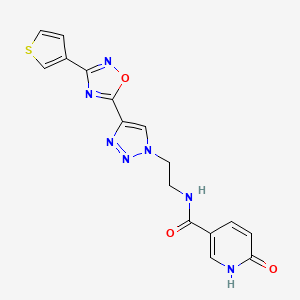

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)
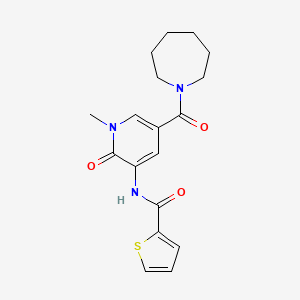
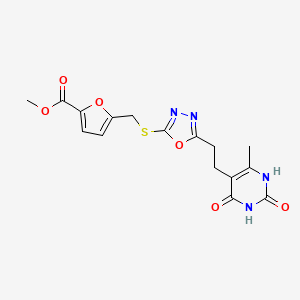
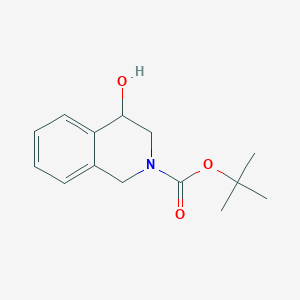

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)
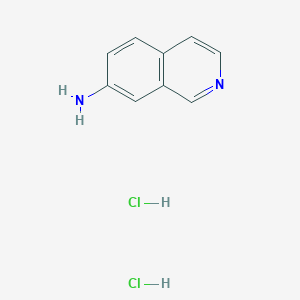
![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2488340.png)